molecular formula C19H15N3O4 B4638905 1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4638905
M. Wt: 349.3 g/mol
InChI Key: NXKIQLYIRUOFMR-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core of pyridine and pyrimidine rings. The compound features a 2-furylmethyl substituent at the N1 position and a 4-methoxyphenyl group at the C5 position. Its molecular formula is $ \text{C}{19}\text{H}{15}\text{N}{3}\text{O}{4} $, with a molecular weight of 349.34 g/mol . Pyridopyrimidines are notable for their structural resemblance to purine bases, enabling diverse biological interactions, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-25-13-6-4-12(5-7-13)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-26-14/h2-10H,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIQLYIRUOFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the product.

Chemical Reactions Analysis

1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and electronic properties are influenced by its substituents. Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound N1: 2-Furylmethyl; C5: 4-Methoxyphenyl 349.34 Unique combination of furan and methoxyaryl groups.
Compound 2o (from ) N1: Methyl; C5: 4-Methoxyphenyl Not specified Lacks the furylmethyl group; methyl substitution at N1 reduces steric bulk.
Compound B (from ) N1: Unsubstituted; C5: Benzene ring Not specified No substituents at N1; simpler aryl group at C3.
6a–d (from ) N1: Methyl; C6: Hydroxybenzoyl derivatives ~330–360 Hydroxybenzoyl group at C6 introduces hydrogen-bonding potential.
5-(2-Chlorophenyl)-1-Methyl Analog () N1: Methyl; C5: 2-Chlorophenyl Not specified Chlorine substituent enhances electron-withdrawing effects.
CAS 21038-66-4 () Unsubstituted pyridopyrimidine core 163.13 Base structure without functional groups; serves as a reference for electronic analysis.
  • The 4-methoxyphenyl group at C5 provides electron-donating effects, stabilizing the HOMO orbital localized on the pyridopyrimidine ring .

Electronic Properties: HOMO-LUMO Analysis

Frontier molecular orbital (FMO) energies dictate reactivity and binding interactions. Comparative data from and are highlighted below:

Compound HOMO (eV) LUMO (eV) ΔE (eV) Key Findings
Target Compound Not reported Not reported Not reported Likely similar to Compound 2o due to shared C5 substituent.
Compound 2o -5.92 -1.89 4.03 HOMO localized on pyridopyrimidine ring; LUMO on benzene.
Compound B -6.15 -1.75 4.40 HOMO on benzene ring; lower bioactivity due to reduced charge transfer.
6a () -5.85 -1.92 3.93 Hydroxybenzoyl group narrows ΔE, enhancing reactivity.
6d () -5.80 -1.89 3.91 Electron-donating isopropyl group further reduces ΔE.
  • Implications :
    • The target compound’s HOMO is expected to reside on the pyridopyrimidine core (similar to 2o), enabling nucleophilic interactions with biological targets .
    • The ΔE of analogs like 6a–d (3.91–4.10 eV) suggests higher reactivity than flumioxazin (positive control, ΔE ~4.5 eV), correlating with stronger herbicidal activity .

Crystallographic and Conformational Comparisons

  • Dihedral Angles: In compound 2n (), the dihedral angle between the pyridopyrimidine ring and benzene substituent is 88.2°, indicating near-orthogonal geometry. This steric arrangement reduces conjugation but stabilizes edge-to-face π-π stacking (centroid distances: 3.065–3.102 Å) .
  • Intermolecular Interactions :

    • Hydrogen bonds (C–H⋯O/N) and π-π stacking dominate crystal packing in pyridopyrimidines, as seen in 2n . The methoxy group in the target compound could enhance hydrogen-bonding with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-(2-furylmethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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